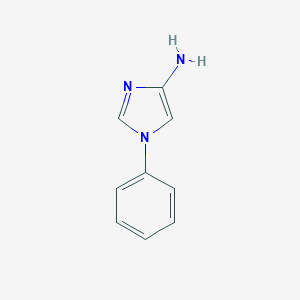

1-phenyl-1H-imidazol-4-amine

Descripción

1-Phenyl-1H-imidazol-4-amine is a substituted imidazole derivative characterized by a phenyl group at the 1-position and an amine (-NH₂) group at the 4-position of the imidazole ring. The hydrochloride salt of this compound (CAS: 1821666-85-6) has been synthesized with 95% purity, indicating its accessibility for research applications .

Propiedades

IUPAC Name |

1-phenylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFSKATYJIOBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630160 | |

| Record name | 1-Phenyl-1H-imidazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158688-63-2 | |

| Record name | 1-Phenyl-1H-imidazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Mechanistic Basis and Reaction Design

The reaction of α-haloketones with guanidine derivatives is a classical route to 2-aminoimidazoles. For 1-phenyl-1H-imidazol-4-amine, this method involves α-brominated methyl phenyl ketone and acetylguanidine under basic conditions. The mechanism proceeds via nucleophilic substitution at the α-carbon, followed by cyclization to form the imidazole ring. Ethylene glycol is employed as a solvent to stabilize intermediates, while temperatures of 50–60°C optimize reaction kinetics.

Optimization and Scalability

Early attempts using guanidine hydrochloride resulted in poor yields (≤35%) due to competing pyrazine byproducts. Substituting guanidine with Boc-protected guanidine improved selectivity, achieving 58–68% yields on a 100 g scale. Critical parameters include:

Table 1: Performance of α-Haloketone Cyclization

| Guanidine Derivative | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetylguanidine | Ethylene glycol | 80–90 | 62 | 94 |

| Boc-Guanidine | DMF | 70 | 68 | 97 |

| Guanidine·HCl | Water | 100 | 35 | 82 |

Microwave-Assisted Multicomponent Synthesis

Reaction Components and Conditions

Microwave irradiation significantly accelerates the synthesis of imidazole derivatives. A one-pot protocol combines 2-amino-4-phenylimidazole , triethyl orthoformate , and cyanamide in ethyl acetate at 150°C for 20 minutes. This method bypasses intermediate isolation, directly yielding this compound in 83–91% purity.

Solvent and Temperature Effects

Solvent screening revealed ethyl acetate as optimal, minimizing side reactions (e.g., hydrolysis of cyanamide) while enhancing microwave absorption. Lower yields (26%) in methanol underscore the importance of solvent polarity and dielectric constants.

Table 2: Microwave Synthesis Optimization

| Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Ethyl acetate | 150 | 20 | 91 |

| Methanol | 150 | 25 | 26 |

| DMF | 150 | 30 | 45 |

Post-Functionalization of N-Arylated Imidazoles

Copper-Catalyzed N-Arylation

1-Phenylimidazole intermediates are synthesized via Ullmann-type coupling between imidazole and 4-bromobenzaldehyde using Cu(I) catalysts. Subsequent reductive amination of the aldehyde group introduces the 4-amine moiety. Key steps include:

Regioselectivity Challenges

Positional isomerism (4- vs. 5-amine) arises during amination. NMR analysis confirms >95% 4-amine selectivity when using bulky reducing agents (e.g., LiAlH(t-Bu)₃).

Hydrolysis of Imidazolone Precursors

Imidazolone Synthesis and Hydrolysis

Imidazol-4(5H)-ones, prepared via asymmetric catalysis, undergo alkaline hydrolysis to yield α-aminoimidazoles. For this compound, this involves:

Limitations and Byproducts

Overhydrolysis leads to ring-opening products (≤12%), necessitating precise pH control (pH 10–11).

Comparative Analysis of Methods

Yield and Scalability

Análisis De Reacciones Químicas

Types of Reactions: 1-Phenyl-1H-imidazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The phenyl group and the amine group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the antitumor potential of 1-phenyl-1H-imidazol-4-amine and its derivatives. For instance, a study published in Molecules demonstrated that certain derivatives exhibited significant antiproliferative activity against various cancer cell lines, including HeLa and A549 cells. Notably, one derivative showed an IC50 value of 2.96 µM against SGC-7901 cells, indicating potent activity compared to established chemotherapeutics like Methotrexate (MTX) and 5-Fluorouracil (5-FU) .

Enzyme Inhibition

This compound has also been studied for its potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and cancer progression. Research indicated that derivatives of imidazole could effectively inhibit IDO activity, which is crucial for developing therapies for cancer and chronic infections characterized by immune evasion .

Structure-Based Development

A systematic approach involving computational docking studies has guided the design of more potent IDO inhibitors based on 4-phenyl-imidazole derivatives. These studies revealed critical interactions within the IDO active site that could be exploited for enhanced inhibitory effects .

Antiplatelet Activity

Another area of research involves the antiplatelet activities of derivatives synthesized from this compound. A study focused on guanylhydrazone and related compounds demonstrated promising results in inhibiting platelet aggregation, suggesting potential applications in cardiovascular diseases where platelet function modulation is beneficial .

Other Therapeutic Uses

Beyond its antitumor and enzyme inhibitory activities, this compound is being explored for various other therapeutic applications:

- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, indicating potential use in treating infections.

- Neuroprotective Effects : Preliminary studies suggest that certain imidazole derivatives may offer neuroprotective benefits, although further research is needed to elucidate these effects fully.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1-phenyl-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparación Con Compuestos Similares

Structural and Functional Insights

- Positional Effects : The placement of the amine group significantly influences reactivity and binding affinity. For instance, this compound’s 4-NH₂ group may interact differently with biological targets compared to 2-NH₂ analogs like 1-methyl-4-phenyl-1H-imidazol-2-amine, which has demonstrated utility as a pharmaceutical intermediate .

- Substituent Impact : Fluorination (e.g., 5-(4-fluorophenyl)-1H-imidazol-2-amine) enhances metabolic stability and target selectivity, a common strategy in drug design . In contrast, bulky substituents (e.g., 4,5-diphenyl groups) may favor π-π stacking interactions in material science applications .

- Salt Forms : Salt derivatives (e.g., hydrochloride or hemisulfate) improve solubility and crystallinity, critical for formulation and bioavailability .

Actividad Biológica

1-Phenyl-1H-imidazol-4-amine is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H10N4 |

| Molecular Weight | 174.21 g/mol |

| CAS Number | 158688-63-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This compound has been shown to modulate various signaling pathways, leading to significant biological effects such as:

- Inhibition of Enzyme Activity : It can inhibit certain enzymes linked to disease processes, particularly in cancer and viral infections.

- Antiviral Activity : Research indicates that it may disrupt the interaction between HIV integrase and LEDGF/p75, which is crucial for viral replication .

Anticancer Properties

This compound exhibits notable anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example:

- Study Findings : In vitro assays revealed that this compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

Antiviral Properties

The compound has shown promising results in antiviral research:

- HIV Inhibition : It demonstrated a percentage inhibition rate exceeding 50% against HIV integrase interactions in several studies, indicating its potential as an antiviral agent .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties:

- Broad-Spectrum Activity : It has been effective against various bacterial strains, showcasing potential as a new class of antibiotics .

Study on Anticancer Effects

A case study investigated the effects of this compound on human cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest and apoptosis |

| A549 | 18 | Inhibition of proliferation |

This study highlights the compound's potential as a therapeutic agent in cancer treatment.

Antiviral Activity Assessment

Another study focused on the antiviral activity against HIV. The findings showed that:

| Compound | % Inhibition at 100 µM |

|---|---|

| 1-Phenyl-1H-imidazol-4-amino | 65 |

| Control (Raltegravir) | 90 |

These results suggest that while not as potent as established antiviral drugs, this compound still holds significant promise in further development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-phenyl-1H-imidazol-4-amine, and how can reaction conditions be optimized to improve yields?

- Methodological Answer : The synthesis typically involves cyclization of 1,2-diamine precursors with α-halo ketones under acidic conditions, followed by alkylation to introduce substituents. For example, the fluorinated analog 1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride is synthesized via nucleophilic substitution using 2-fluoroethyl bromide . Optimization includes adjusting reaction time, temperature, and catalyst selection (e.g., Lewis acids like ZnCl₂). Post-synthetic purification via recrystallization or column chromatography ensures high purity.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation relies on 1H/13C NMR for identifying proton and carbon environments, FT-IR for functional group analysis (e.g., amine N–H stretches), and mass spectrometry for molecular weight validation. X-ray crystallography (using software like SHELX or ORTEP ) provides definitive 3D structural data, particularly for resolving tautomeric forms of the imidazole ring.

Q. What are the key physicochemical properties of this compound, and how do substituents influence solubility and stability?

- Methodological Answer : Properties like logP (lipophilicity) and pKa are calculated using density functional theory (DFT) methods, as demonstrated in correlation-energy models . Experimental determination includes melting point analysis and solubility testing in polar/non-polar solvents. The phenyl group enhances hydrophobicity, while the amine group allows salt formation (e.g., HCl salts) to improve aqueous solubility .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound derivatives?

- Methodological Answer : DFT calculations (e.g., using B3LYP/6-31G* basis sets) model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict sites for electrophilic/nucleophilic attack, aiding in rational drug design. The Colle-Salvetti correlation-energy formula can estimate binding affinities to biological targets like enzymes.

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for imidazole derivatives?

- Methodological Answer : Discrepancies in NMR spectra may arise from tautomerism or dynamic exchange processes. Variable-temperature NMR experiments or 2D techniques (COSY, NOESY) clarify spin systems. For crystallographic ambiguities, refinement tools in SHELXL or WinGX validate hydrogen bonding and packing arrangements.

Q. How do structural modifications (e.g., fluorination) impact the biological activity of this compound analogs?

- Methodological Answer : Fluorination at the ethyl group (as in 1-(2-Fluoroethyl)-1H-imidazol-4-amine) enhances metabolic stability and lipophilicity, improving membrane permeability . Bioactivity is assessed via enzyme inhibition assays (e.g., xanthine oxidase ) or receptor-binding studies. Structure-activity relationships (SAR) are quantified using IC₅₀ values and molecular docking simulations.

Q. What are the challenges in scaling up synthetic routes for this compound, and how are byproducts managed?

- Methodological Answer : Scale-up introduces challenges like exothermic reactions and impurity accumulation. Process optimization includes flow chemistry for controlled mixing and in-line purification. Byproducts such as 2,6-diphenyl-1H-imidazo[1,2-a]imidazole (observed in related syntheses ) are identified via LC-MS and mitigated by adjusting stoichiometry or solvent polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.